4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C₁₀H₁₁F₂N It is a derivative of tetrahydronaphthalene, characterized by the presence of two fluorine atoms at the 4-position and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The subsequent amination can be achieved using ammonia or primary amines under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. The compound is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one: A ketone derivative with similar structural features but different reactivity.
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Another fluorinated amine with different fluorine atom positions.
Uniqueness: 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 4-position enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
4,4-difluoro-2,3-dihydro-1H-naphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-10(12)6-5-9(13)7-3-1-2-4-8(7)10/h1-4,9H,5-6,13H2 |
InChI Key |
WFHLIRLZMYBECO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1N)(F)F |
Origin of Product |
United States |
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